molecular formula C16H26BrNO B1662578 (R)-(+)-8-Hydroxy-DPAT hydrobromide CAS No. 78095-19-9

(R)-(+)-8-Hydroxy-DPAT hydrobromide

Cat. No.: B1662578
CAS No.: 78095-19-9
M. Wt: 328.29 g/mol
InChI Key: BATPBOZTBNNDLN-PFEQFJNWSA-N
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Description

(R)-(+)-8-Hydroxy-DPAT hydrobromide is an organic molecular entity.

Mechanism of Action

Target of Action

The primary target of ®-(+)-8-Hydroxy-DPAT hydrobromide is the 5-HT1A serotonin receptor . This receptor plays a crucial role in the serotonin system, which is involved in regulating mood, anxiety, sleep, and other functions.

Mode of Action

®-(+)-8-Hydroxy-DPAT hydrobromide acts as a full agonist at the 5-HT1A serotonin receptor . This means it binds to the receptor and activates it, leading to an increase in the receptor’s activity. It is the more active enantiomer of 8-OH-DPAT .

Biochemical Pathways

Upon activation of the 5-HT1A receptor, ®-(+)-8-Hydroxy-DPAT hydrobromide can inhibit the release of dopamine, a neurotransmitter that plays a significant role in reward-motivated behavior . This suggests that the compound may affect the dopaminergic pathways in the brain.

Pharmacokinetics

It is soluble in water , which could potentially enhance its bioavailability

Result of Action

The activation of the 5-HT1A receptor by ®-(+)-8-Hydroxy-DPAT hydrobromide can lead to various molecular and cellular effects. For instance, it can inhibit the release of dopamine . This could potentially influence behaviors associated with the dopaminergic system, such as reward-motivated behavior.

Properties

IUPAC Name

(7R)-7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H/t14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATPBOZTBNNDLN-PFEQFJNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC)[C@@H]1CCC2=C(C1)C(=CC=C2)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474688
Record name R-(+)-8-Hydroxy-DPAT hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78095-19-9
Record name (+)8-OH-DPAT hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078095199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name R-(+)-8-Hydroxy-DPAT hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-8-Hydroxy-DPAT hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-HYDROXY-2-DIPROPYLAMINOTETRALIN HYDROBROMIDE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S6YNT39TH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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